molecular formula C9H14N2 B14343813 5-Methyl-N-propylpyridin-2-amine CAS No. 92759-60-9

5-Methyl-N-propylpyridin-2-amine

Cat. No.: B14343813
CAS No.: 92759-60-9
M. Wt: 150.22 g/mol
InChI Key: OGDSYKWSLSWSLM-UHFFFAOYSA-N
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Description

5-Methyl-N-propylpyridin-2-amine: is an organic compound belonging to the class of amines It features a pyridine ring substituted with a methyl group at the 5-position and a propylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-N-propylpyridin-2-amine typically involves the alkylation of 2-aminopyridine with a suitable alkylating agent. One common method includes the reaction of 2-aminopyridine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methyl-N-propylpyridin-2-amine can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 5-Methyl-N-propylpyridine-2-carboxylic acid.

    Reduction: this compound derivatives with additional alkyl groups.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Methyl-N-propylpyridin-2-amine is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, which can be used in various chemical reactions and processes.

Biology: In biological research, this compound may be used as a ligand in the study of enzyme interactions and receptor binding. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-N-propylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

    2-Aminopyridine: A precursor in the synthesis of 5-Methyl-N-propylpyridin-2-amine.

    N-Propylpyridin-2-amine: Lacks the methyl group at the 5-position.

    5-Methylpyridin-2-amine: Lacks the propyl group at the nitrogen atom.

Uniqueness: this compound is unique due to the presence of both the methyl group at the 5-position and the propylamine group at the 2-position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

92759-60-9

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

5-methyl-N-propylpyridin-2-amine

InChI

InChI=1S/C9H14N2/c1-3-6-10-9-5-4-8(2)7-11-9/h4-5,7H,3,6H2,1-2H3,(H,10,11)

InChI Key

OGDSYKWSLSWSLM-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C(C=C1)C

Origin of Product

United States

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